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Technical Support Center: Optimizing Avibactam Dosage in Renal Impairment

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Compound of Interest		
Compound Name:	Avibactam, (+)-	
Cat. No.:	B1249370	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of avibactam, particularly in patient populations with renal impairment. Avibactam, a non- β -lactam β -lactamase inhibitor, is primarily eliminated through the kidneys.[1][2] Consequently, impaired renal function can significantly alter its pharmacokinetic profile, necessitating dosage adjustments to ensure efficacy and safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is dosage adjustment of avibactam necessary for patients with renal impairment?

A1: Avibactam is predominantly excreted unchanged in the urine.[1] In patients with renal impairment, the clearance of avibactam is reduced, leading to increased drug exposure and a longer half-life.[1] Without appropriate dose adjustments, this can increase the risk of adverse effects.[3] Dosage adjustments are crucial to maintain plasma concentrations that are both safe and effective.

Q2: What is the standard dosing regimen for ceftazidime-avibactam in adults with normal renal function?

A2: For adult patients with normal renal function, defined as a creatinine clearance (CrCl) greater than 50 mL/min, the standard dose for ceftazidime-avibactam is 2.5 grams (2 grams of ceftazidime and 0.5 grams of avibactam).[4][5] This is typically administered as a 2-hour intravenous infusion every 8 hours.[4][5]



Q3: How is renal function typically estimated for the purpose of avibactam dosage adjustment?

A3: Renal function is most commonly estimated by calculating the creatinine clearance (CrCl) using the Cockcroft-Gault formula.[4] For pediatric patients, the bedside Schwartz equation may be used to estimate the glomerular filtration rate (eGFR).[6] It is important to monitor renal function at least daily in patients with changing renal function and adjust the dosage accordingly.[7]

Q4: What is the recommended dosage of ceftazidime-avibactam for patients undergoing hemodialysis?

A4: For patients with end-stage renal disease on intermittent hemodialysis, the recommended dose of ceftazidime-avibactam is 0.94 grams (0.75 grams of ceftazidime and 0.19 grams of avibactam) administered every 48 hours.[8][9] Crucially, the dose should be administered after hemodialysis on dialysis days, as a significant portion of both ceftazidime and avibactam is removed during the procedure.[1][6][9][10]

Q5: Are there specific dosing recommendations for patients on Continuous Renal Replacement Therapy (CRRT)?

A5: Yes. For critically ill patients undergoing Continuous Renal Replacement Therapy (CRRT), a dosage of 2.5 grams of ceftazidime-avibactam (2 grams of ceftazidime and 0.5 grams of avibactam) administered every 8 hours as a 2-hour infusion is often recommended.[11] However, given the complexities of CRRT and individual patient variability, monitoring of drug levels is advisable if available.[12][13]

Troubleshooting Guide

Issue 1: Subtherapeutic drug exposure despite following renal dosing guidelines.

- Possible Cause: Rapidly improving renal function. In some critically ill patients, renal function
 can change quickly. A dose adjusted for severe impairment may become insufficient if renal
 function improves.
- Troubleshooting Steps:
 - Monitor serum creatinine and calculate CrCl at least daily.[7]

Troubleshooting & Optimization





 Adjust the ceftazidime-avibactam dosage promptly based on the most recent CrCl estimation. Population pharmacokinetic modeling has supported a 50% increase in the total daily dose for patients with moderate to severe renal impairment compared to original adjustments to mitigate this risk.[4][14]

Issue 2: Emergence of resistance during therapy in a patient on renal replacement therapy.

- Possible Cause: Suboptimal drug exposure. Patients on renal replacement therapy (RRT)
 have been identified as being at risk for clinical failure and the development of ceftazidimeavibactam resistance.
- Troubleshooting Steps:
 - Ensure the timing of administration is correct, especially for intermittent hemodialysis (post-dialysis).[9]
 - For patients on CRRT, consider the standard 2.5g every 8 hours regimen, as some studies suggest this is necessary to achieve appropriate pharmacokinetic/pharmacodynamic targets.[11][15]
 - If available, therapeutic drug monitoring can help ensure target attainment.

Issue 3: Neurotoxicity (e.g., seizures, encephalopathy) in a patient with severe renal impairment.

- Possible Cause: Drug accumulation due to incorrect dosage. Ceftazidime, the partner drug to avibactam, is associated with neurotoxicity at high concentrations, which can occur with inappropriate dosing in renal impairment.[3]
- Troubleshooting Steps:
 - Immediately re-evaluate the patient's renal function and the administered dose.
 - Confirm that the dose has been adjusted according to the latest guidelines for the patient's CrCl.
 - Discontinue the drug if necessary and consult with a specialist.



Data Presentation: Recommended Dosages

The following tables summarize the recommended intravenous dosages of ceftazidimeavibactam for adult and pediatric patients based on renal function.

Table 1: Recommended Ceftazidime-Avibactam Dosage for Adult Patients

Estimated Creatinine Clearance (CrCl) (mL/min)	Ceftazidime- Avibactam Dose	Frequency	Infusion Time
> 50	2.5 g (2g / 0.5g)	Every 8 hours	2 hours
31 to 50	1.25 g (1g / 0.25g)	Every 8 hours	2 hours
16 to 30	0.94 g (0.75g / 0.19g)	Every 12 hours	2 hours
6 to 15	0.94 g (0.75g / 0.19g)	Every 24 hours	2 hours
≤ 5 (End-Stage Renal Disease on Hemodialysis)	0.94 g (0.75g / 0.19g)	Every 48 hours	2 hours

Data sourced from multiple clinical guidelines and studies.[3][7][8][10] Note: On hemodialysis days, the dose should be administered after the session.[10]

Table 2: Recommended Ceftazidime-Avibactam Dosage for Pediatric Patients (2 years and older)



Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73 m²)	Ceftazidime- Avibactam Dose	Frequency	Maximum Dose
31 to 50	31.25 mg/kg (25 mg/kg ceftazidime / 6.25 mg/kg avibactam)	Every 8 hours	1.25 g
16 to 30	23.75 mg/kg (19 mg/kg ceftazidime / 4.75 mg/kg avibactam)	Every 12 hours	0.94 g
6 to 15	23.75 mg/kg (19 mg/kg ceftazidime / 4.75 mg/kg avibactam)	Every 24 hours	0.94 g
≤ 5	23.75 mg/kg (19 mg/kg ceftazidime / 4.75 mg/kg avibactam)	Every 48 hours	0.94 g

Pediatric dosing is often derived from population pharmacokinetic modeling, assuming renal dysfunction has similar proportional effects as in adults.[7][16]

Experimental Protocols

Protocol: Phase 1 Pharmacokinetic Study of Avibactam in Subjects with Renal Impairment

This section outlines a general methodology for a clinical study designed to evaluate the effect of renal impairment on the pharmacokinetics of avibactam, based on descriptions of such studies.[1][17]

1. Study Design:



- An open-label, single-dose, parallel-group study.
- Groups are stratified based on renal function:
 - Healthy subjects with normal renal function (CrCl > 80 mL/min).
 - Subjects with mild renal impairment (CrCl 51-80 mL/min).
 - Subjects with moderate renal impairment (CrCl 31-50 mL/min).
 - Subjects with severe renal impairment (CrCl 16-30 mL/min).
 - Subjects with end-stage renal disease (ESRD) requiring hemodialysis.
- 2. Subject Enrollment:
- Recruit subjects for each group based on their estimated CrCl calculated using the Cockcroft-Gault formula.
- Obtain informed consent from all participants.
- Conduct a comprehensive screening process including medical history, physical examination, and laboratory tests.
- 3. Drug Administration:
- Administer a single intravenous (IV) infusion of avibactam (e.g., 100 mg) over a fixed duration (e.g., 30 minutes).[1]
- For the ESRD group, administer the dose both before and after a hemodialysis session, with a washout period in between.[1]
- 4. Sample Collection:
- Collect serial blood samples at predefined time points (e.g., pre-dose, during infusion, and at multiple points post-infusion for up to 48-72 hours).

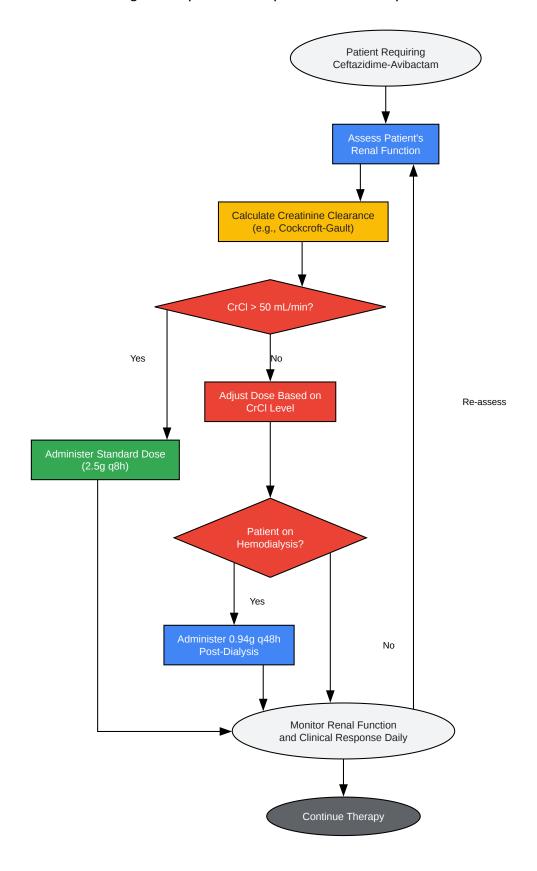


- Collect urine samples over specific intervals to determine the amount of avibactam excreted renally.
- For the ESRD group, collect dialysate fluid to quantify drug removal during hemodialysis.
- 5. Bioanalytical Method:
- Develop and validate a sensitive and specific assay, such as liquid chromatography-mass spectrometry (LC-MS), to quantify avibactam concentrations in plasma, urine, and dialysate.
 [15]
- 6. Pharmacokinetic Analysis:
- Use non-compartmental methods to determine key pharmacokinetic parameters, including:
 - Maximum plasma concentration (Cmax).
 - Area under the plasma concentration-time curve (AUC).
 - Total plasma clearance (CL).
 - Renal clearance (CLR).
 - Terminal half-life (t½).
 - Volume of distribution (Vd).
- Evaluate the relationship between avibactam clearance (CL and CLR) and creatinine clearance (CrCl) using linear correlation analysis.[1]
- 7. Safety and Tolerability:
- Monitor subjects for any adverse events throughout the study.
- Collect data on vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Visualizations



The following diagram illustrates the clinical workflow for determining the appropriate ceftazidime-avibactam dosage for a patient with potential renal impairment.





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